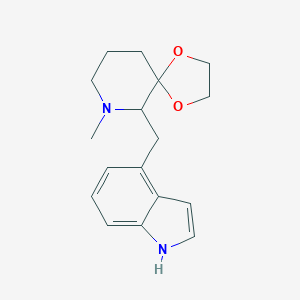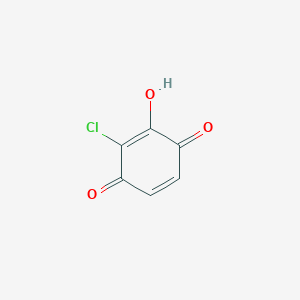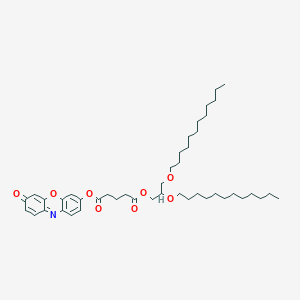
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate often involves multi-step organic reactions, utilizing principles of green chemistry when possible. For instance, regioselective synthesis approaches using bio-based chemicals like 2,3-pentanedione have been developed for creating novel bisphenols, which are key intermediates in synthesizing compounds with similar structural motifs (Schutyser et al., 2014).
Molecular Structure Analysis
The molecular structure of such complex compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help in understanding the spatial arrangement of atoms, conformational flexibility, and overall geometry of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds with structures similar to 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate may undergo various chemical reactions, including addition, substitution, and redox reactions. Their reactivity is influenced by the functional groups present in the molecule, such as ester, ether, and phenoxazinyl groups. These reactions are foundational for further modifications and applications of the compound in different domains.
Physical Properties Analysis
The physical properties, including solubility, melting point, boiling point, and phase behavior, are crucial for understanding the compound's behavior in different environments and applications. For example, liquid crystalline properties have been studied in compounds with similar structural features, indicating their potential for use in advanced materials (Huh et al., 1999).
科学的研究の応用
Environmental Impact and Detection Techniques
- Environmental Presence and Detection : BPA, a chemical analog, is widely used in the production of polycarbonate plastics and epoxy resins. Its environmental presence has raised concerns due to its potential endocrine-disrupting effects. Research has focused on developing electrochemical sensors for detecting BPA, highlighting the importance of monitoring this compound in the environment (Subathra & Gunasekaran, 2014).
Health Concerns and Regulatory Assessments
Endocrine Disruption and Health Risks : BPA's ability to mimic or interfere with hormone functions has been linked to various health issues, including reproductive disorders, diabetes, and cardiovascular diseases. Studies have highlighted the need for assessing occupational exposures and understanding the risks posed by bisphenols to ensure workplace safety and public health (Kapustka et al., 2020).
Carcinogenic Potential Evaluation : The carcinogenic potential of bisphenol A has been evaluated, with findings suggesting that BPA is not likely carcinogenic to humans based on rodent studies and lack of genotoxic activity in standard tests. This assessment underscores the importance of a weight-of-evidence approach in determining the health risks of chemical compounds (Haighton et al., 2002).
将来の方向性
特性
IUPAC Name |
1-O-(2,3-didodecoxypropyl) 5-O-(7-oxophenoxazin-3-yl) pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67NO8/c1-3-5-7-9-11-13-15-17-19-21-30-49-34-38(50-31-22-20-18-16-14-12-10-8-6-4-2)35-51-43(47)24-23-25-44(48)52-37-27-29-40-42(33-37)53-41-32-36(46)26-28-39(41)45-40/h26-29,32-33,38H,3-25,30-31,34-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXJZRAXKDPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911450 |
Source


|
| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate | |
CAS RN |
110033-82-4 |
Source


|
| Record name | Resorufinyl 1,2-O-dilaurylglycero-3-glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110033824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

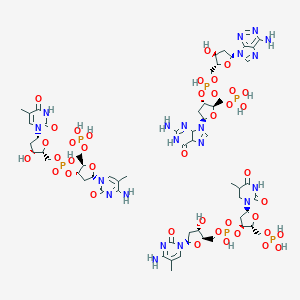
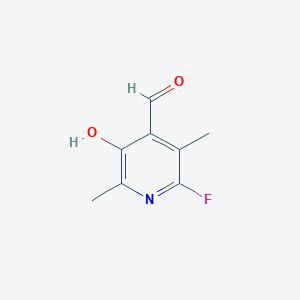

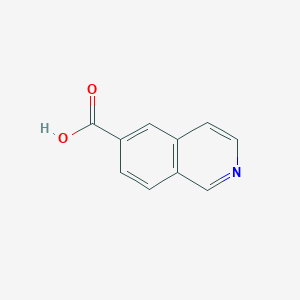



![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
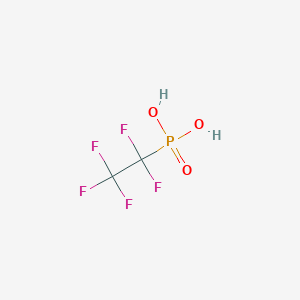
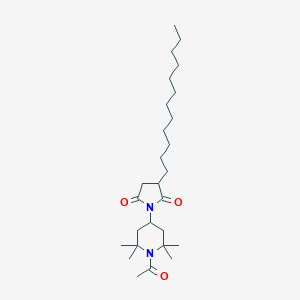
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
